3-Ethoxy-N-ethyl-4-iodobenzamide
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Overview
Description
3-Ethoxy-N-ethyl-4-iodobenzamide is an organic compound with the molecular formula C11H14INO2 It is a derivative of benzamide, characterized by the presence of ethoxy, ethyl, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-ethyl-4-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzoic acid.
Esterification: The 4-iodobenzoic acid is esterified with ethanol to form ethyl 4-iodobenzoate.
Amidation: The ethyl 4-iodobenzoate is then reacted with ethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-ethyl-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds like 3-ethoxy-N-ethyl-4-azidobenzamide or 3-ethoxy-N-ethyl-4-cyanobenzamide.
Oxidation and Reduction: Products include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-Ethoxy-N-ethyl-4-iodobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-ethyl-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and ethyl groups may enhance its binding affinity and specificity, while the iodine atom can participate in halogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-4-iodobenzamide
- N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide
- N-(4-ethylphenyl)-2-iodobenzamide
Uniqueness
3-Ethoxy-N-ethyl-4-iodobenzamide is unique due to the presence of the ethoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets.
Properties
IUPAC Name |
3-ethoxy-N-ethyl-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-3-13-11(14)8-5-6-9(12)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJGAJLUZUEZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)I)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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